Home > Products > Screening Compounds P28119 > VEGFR-2/c-Met-IN-1
VEGFR-2/c-Met-IN-1 -

VEGFR-2/c-Met-IN-1

Catalog Number: EVT-12508579
CAS Number:
Molecular Formula: C23H16N4O5S
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VEGFR-2/c-Met-IN-1 is a compound designed to inhibit two critical receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 and c-Met. These kinases are involved in various cellular processes, including angiogenesis and tumorigenesis, making them significant targets in cancer therapy. The compound aims to address the challenges of resistance in cancer treatment by simultaneously inhibiting both pathways.

Source and Classification

The compound is classified as a dual-target inhibitor, specifically targeting VEGFR-2 and c-Met. It has been synthesized through various chemical methodologies, which have been documented in scientific literature. Studies have shown that dual inhibition can lead to enhanced therapeutic efficacy compared to single-target inhibitors due to the interlinked roles of these kinases in cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of VEGFR-2/c-Met-IN-1 typically involves several steps, including the preparation of intermediates followed by coupling reactions. For instance, one method involves the alkylation of N-unsubstituted isatin derivatives with bromoalkanes in the presence of a base like potassium carbonate to form N-substituted isatin .

The synthesis can be summarized as follows:

  1. Preparation of N-substituted Isatin: Alkylation using bromoalkanes under anhydrous conditions.
  2. Formation of Triazolo-thiadiazine Derivatives: This involves refluxing purpald with phenacyl bromides to create intermediates, which are then reacted with isatin derivatives.
  3. Final Product Isolation: The final compounds are precipitated and purified through recrystallization.
Molecular Structure Analysis

Structure and Data

VEGFR-2/c-Met-IN-1 possesses a complex molecular structure characterized by multiple heterocyclic rings that facilitate binding to the target kinases. The structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Key structural features include:

  • Heterocyclic Rings: These are essential for interaction with the ATP-binding sites of both kinases.
  • Functional Groups: Specific groups are designed to enhance binding affinity through hydrogen bonding with conserved residues in the kinase active sites .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing VEGFR-2/c-Met-IN-1 typically include nucleophilic substitutions and cyclization reactions. For example, during the formation of triazolo-thiadiazine derivatives, nucleophilic attack occurs at electrophilic centers on the phenacyl bromides, leading to ring closure and product formation .

Additionally, the interactions between the synthesized compound and its targets can be studied through enzyme assays that measure inhibitory potency (IC50 values) against both VEGFR-2 and c-Met.

Mechanism of Action

Process and Data

VEGFR-2/c-Met-IN-1 functions by binding to the ATP-binding sites of both Vascular Endothelial Growth Factor Receptor 2 and c-Met, inhibiting their phosphorylation and subsequent signaling pathways. This dual inhibition disrupts processes such as angiogenesis (formation of new blood vessels) and cellular proliferation associated with tumor growth.

The mechanism can be summarized as follows:

  1. Binding: The compound binds competitively to the ATP-binding site.
  2. Inhibition: This prevents autophosphorylation of the receptors, thereby blocking downstream signaling pathways.
  3. Therapeutic Effect: The inhibition leads to reduced tumor growth and metastasis in preclinical models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of VEGFR-2/c-Met-IN-1 include its solubility profile, melting point, and stability under various conditions. Chemical properties such as pKa values, logP (partition coefficient), and molecular weight are crucial for understanding its pharmacokinetics.

Typical properties might include:

  • Molecular Weight: Approximately 400–600 g/mol.
  • Solubility: Varies based on substituents but generally aimed for moderate solubility to ensure bioavailability.
  • Stability: Assessed under physiological conditions to ensure efficacy during therapeutic use .
Applications

Scientific Uses

VEGFR-2/c-Met-IN-1 has significant potential applications in cancer therapy due to its ability to target two critical pathways involved in tumor growth and metastasis. Its dual inhibition mechanism can lead to improved outcomes in cancers where these pathways are upregulated, such as non-small cell lung cancer or glioblastoma.

Research continues into optimizing this compound for clinical use, exploring its efficacy in combination therapies, and understanding its pharmacodynamics through various preclinical models .

Properties

Product Name

VEGFR-2/c-Met-IN-1

IUPAC Name

4-[[4-(2,4-dioxo-1H-quinazolin-3-yl)benzoyl]carbamothioylamino]benzoic acid

Molecular Formula

C23H16N4O5S

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C23H16N4O5S/c28-19(26-22(33)24-15-9-5-14(6-10-15)21(30)31)13-7-11-16(12-8-13)27-20(29)17-3-1-2-4-18(17)25-23(27)32/h1-12H,(H,25,32)(H,30,31)(H2,24,26,28,33)

InChI Key

PGDNXOPWONVEIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.